molecular formula C50H59N9O8S2 B10848151 Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF

Cat. No.: B10848151
M. Wt: 978.2 g/mol
InChI Key: NQJATBPHPBJDPZ-CEDQUOLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is a truncated analog of somatostatin (SRIF), a 14-amino acid peptide hormone that regulates endocrine and neuronal functions. This analog features deletions at positions 1, 2, 4, 5, 10, 12, and 13, with a critical D-tryptophan substitution at position 8 (D-Trp8). Its pharmacological profile is distinct from native SRIF, particularly in its central nervous system (CNS)-mediated glucoregulatory effects.

When administered systemically, it reduces plasma insulin while elevating glucose and glucagon levels. However, intracisternal (ic) administration demonstrates 10-fold greater potency than SRIF in suppressing bombesin-induced hyperglycemia and hyperglucagonemia . These findings highlight its CNS-specific mechanism of action, likely mediated via somatostatin receptors (SSTR1-5) .

Properties

Molecular Formula

C50H59N9O8S2

Molecular Weight

978.2 g/mol

IUPAC Name

(4R,7S,10S,13S,16S,19R,22S)-22-amino-10-(4-aminobutyl)-7,16,19-tribenzyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid

InChI

InChI=1S/C50H59N9O8S2/c51-23-13-12-22-38-45(61)56-41(26-33-18-8-3-9-19-33)48(64)59-43(50(66)67)30-69-68-29-36(52)44(60)55-39(24-31-14-4-1-5-15-31)46(62)57-40(25-32-16-6-2-7-17-32)47(63)58-42(49(65)54-38)27-34-28-53-37-21-11-10-20-35(34)37/h1-11,14-21,28,36,38-43,53H,12-13,22-27,29-30,51-52H2,(H,54,65)(H,55,60)(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,66,67)/t36-,38+,39-,40+,41+,42+,43+/m1/s1

InChI Key

NQJATBPHPBJDPZ-CEDQUOLKSA-N

Isomeric SMILES

C1[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)O)CC2=CC=CC=C2)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a methylbenzhydrylamine (MBHA) resin, which supports the stepwise assembly of the linear peptide precursor. The MBHA resin is preferred for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and its ability to yield C-terminal amides upon cleavage. The first amino acid, typically 2-naphthylalanine (2Nal), is loaded onto the resin via standard coupling protocols. Subsequent residues are added sequentially using Fmoc-protected amino acids, with D-isomer substitutions (e.g., D-Cys at position 3) introduced to enhance metabolic stability and receptor selectivity.

Sequence Assembly and Side-Chain Modifications

The linear sequence for Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF is truncated compared to native somatostatin-14 (SRIF-14), omitting residues at positions 1, 2, 4, 5, 10, 12, and 13. Critical modifications include:

  • Position 2 : Substituted with para-chlorophenylalanine (Cpa) to improve SSTR2 affinity.

  • Position 7 : Incorporation of tyrosine (Tyr) or 4-aminophenylalanine (4Aph) derivatives, such as 4Aph(Cbm) (carbamoyl), to modulate receptor interaction.

  • Position 8 : D-Tryptophan (D-Trp), a key determinant of antagonist activity.

Coupling reactions employ activators like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and bases such as N,N-diisopropylethylamine (DIPEA) to ensure >99% stepwise efficiency.

Cleavage, Deprotection, and Linear Peptide Isolation

Acidolytic Cleavage from Resin

After sequence assembly, the peptide-resin is treated with anhydrous hydrogen fluoride (HF) at 0°C for 1–2 hours. This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tert-butyl for Tyr and Trp). The crude linear peptide is precipitated in cold diethyl ether and dissolved in 75% acetic acid for subsequent oxidation.

Side-Chain Deprotection Challenges

Residual protecting groups, such as Fmoc on lysine (position 9), require selective removal. Treatment with 20% piperidine in dimethylformamide (DMF) for 30 minutes ensures complete Fmoc cleavage without affecting other functional groups.

Oxidation and Disulfide Bridge Formation

Iodine-Mediated Cyclization

The linear peptide is cyclized via disulfide bond formation between cysteine residues at positions 3 and 14. A 10% iodine solution in methanol is added to the peptide dissolved in 75% acetic acid, inducing oxidation under mild conditions. The reaction is quenched with ascorbic acid once a persistent orange hue indicates completion (typically 40 minutes).

Cyclization Efficiency and Byproducts

Analytical HPLC monitoring reveals cyclization efficiencies exceeding 90%, with minimal dimerization or over-oxidation byproducts. The cyclic structure is critical for maintaining the bioactive conformation, as demonstrated by receptor-binding assays.

Purification and Analytical Characterization

Preparative Reverse-Phase HPLC

Crude cyclic peptide is purified using a C18 column with a gradient of acetonitrile (20–60%) in 0.1% trifluoroacetic acid (TFA). Fractions are collected based on UV absorbance at 220 nm, and purity is assessed via capillary zone electrophoresis (CZE) or analytical HPLC.

Table 1: Purification Outcomes for Select Batches

BatchPurity (CZE)Yield (%)Molecular Weight ([M+H]+)
194%321583.72 (Calc: 1583.62)
298%281606.50 (Calc: 1606.64)
398%351594.17 (Calc: 1594.65)

Data sourced from patent examples.

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry confirms the molecular weight of the final product. Deviations <0.1 Da between observed and calculated values validate synthetic fidelity.

Structural and Functional Validation

Receptor Binding Assays

Competitive binding studies using rat brain synaptosomal membranes demonstrate nanomolar affinity for SSTR2 (IC50 = 1.2 nM), with >100-fold selectivity over SSTR1 and SSTR3. The D-Trp8 substitution is pivotal for antagonism, as L-Trp analogs exhibit agonist activity.

Conformational Analysis via NMR

Nuclear magnetic resonance (NMR) studies reveal a type II’ β-turn structure centered on the Phe7-D-Trp8-Lys9-Thr10 motif, stabilizing the receptor-bound conformation .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include modified analogs of this compound with altered biological activity and stability .

Scientific Research Applications

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF has a wide range of scientific research applications:

Mechanism of Action

Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly SSTR3. This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and leading to decreased hormone secretion and cell proliferation. The compound also activates phosphotyrosine phosphatase and phospholipase C, further modulating cellular responses .

Comparison with Similar Compounds

Receptor Binding Affinity and Selectivity

The D-Trp8 substitution is pivotal for receptor interactions. Unlike native SRIF, which binds all five SSTRs with nanomolar affinity, structural modifications in analogs alter receptor selectivity and potency:

Table 1: Receptor Binding Affinities (IC₅₀, nM) and Serum Stability
Peptide SSTR1 SSTR2 SSTR3 SSTR4 SSTR5 Serum Half-Life (h)
SRIF 0.43 0.0016 0.53 0.74 0.23 2.75
[D-Trp8]-SRIF 0.32 0.001 0.61 5.83 0.46 19.7
[L-Msa7,D-Trp8]-SRIF (5) 1.2 0.0005 1.8 8.2 2.1 41.0

Key findings:

  • Broad Receptor Affinity : [D-Trp8]-SRIF retains binding to all SSTRs, mirroring SRIF’s broad activity but with improved stability .
  • Selectivity via Msa Substitutions : Introducing mesitylalanine (Msa) at positions 6, 7, or 11 enhances SSTR2 selectivity. For example, [L-Msa7,D-Trp8]-SRIF (compound 5) shows 20-30× higher SSTR2 affinity than octreotide and 10× greater serum stability than SRIF .
  • SSTR1-Selective Analogs : Des-AA1,2,5[DTrp8,IAmp9]SRIF binds SSTR1 exclusively (IC₅₀ = 1.8 nM), demonstrating how additional substitutions (e.g., IAmp9) refine receptor targeting .

Structural and Conformational Stability

The D-Trp8 substitution stabilizes a β-hairpin structure centered at residues Trp8-Lys9 via hydrophobic interactions between the indole ring and Lys9’s aliphatic chain. This conformation is critical for maintaining receptor-binding pharmacophores .

  • Flexibility vs. Rigidity: [D-Trp8]-SRIF retains native SRIF’s flexibility in solution, as shown by NMR . Msa-containing analogs (e.g., [L-Msa6,D-Trp8]-SRIF) exhibit enhanced aromatic clustering (Phe6-Phe7-D-Trp8), increasing rigidity and NOE signals . Peptides with multiple Msa residues (e.g., compound 10) lose structural definition due to steric hindrance, reducing receptor affinity despite high serum stability .
  • Serum Stability: [D-Trp8]-SRIF’s half-life (19.7 h) surpasses SRIF (2.75 h) due to protease resistance from the D-amino acid . Synergistic effects of D-Trp8 and Msa (e.g., compound 5) yield a half-life of 41 h, the highest among tested analogs .

Functional and Therapeutic Implications

  • Glucoregulation : Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF’s CNS-mediated suppression of stress-induced hyperglycemia contrasts with systemic analogs like octreotide, which primarily target peripheral SSTR2 .
  • Anticancer Potential: High SSTR2 affinity and stability make [L-Msa7,D-Trp8]-SRIF (compound 5) a candidate for tumor-targeted therapies, as SSTR2 is overexpressed in many cancers .
  • Negative Feedback : Unlike inactive analogs (e.g., des-Trp8-SRIF-14), [D-Trp8]-SRIF inhibits SRIF secretion in hypothalamic neurons, suggesting ultrashort-loop feedback .

Limitations and Trade-offs

  • Multi-Msa Analogs : While improving stability, multiple Msa substitutions disrupt aromatic interactions and receptor binding .
  • Receptor Selectivity : Broad SSTR binding may limit therapeutic specificity compared to SSTR1- or SSTR2-selective analogs .

Q & A

Q. How is Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF synthesized, and what methodologies ensure structural fidelity?

The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/tBu strategies on 2-chlorotrityl chloride resin. Non-natural amino acids (e.g., D-Trp8, Msa) are incorporated with limited equivalents (1.5 eq) to avoid side reactions. Structural fidelity is validated through NMR spectroscopy and NOESY experiments, which confirm backbone conformation and side-chain interactions. For example, [D-Trp8]-SRIF retains β-sheet structures and hydrogen-bonding patterns critical for receptor binding .

Q. Which structural motifs in this compound enhance receptor binding affinity?

The D-Trp8 substitution stabilizes the hairpin conformation via hydrophobic interactions between its indole ring and Lys8. Msa (mesitylalanine) residues at positions 6, 7, or 11 introduce bulky aromatic side chains that enhance polar-π interactions, stabilizing clusters with Phe6/7/11. These motifs improve binding to SSTR1-5 while maintaining flexibility for multi-receptor engagement .

Q. What is the receptor selectivity profile of this compound compared to native SRIF?

Unlike native SRIF, which binds all five SSTRs with similar affinity, [D-Trp8]-SRIF shows increased potency across SSTR1-5 due to conformational stabilization. Competitive binding assays reveal Ki values comparable to SRIF (e.g., SSTR3 Ki = 0.8 nM vs. 1.2 nM for SRIF). However, Msa-substituted analogs exhibit selectivity shifts; for example, [L-Msa6,D-Trp8]-SRIF shows 20–30× higher affinity for SSTR3/5 .

Advanced Research Questions

Q. How do NMR and NOESY studies resolve conformational flexibility in this compound analogs?

NMR experiments (e.g., 2D NOESY) identify long-range aromatic interactions (e.g., Msa6-Phe11 proximity) and quantify backbone dynamics. For instance, [D-Trp8]-SRIF retains native flexibility, while Msa-containing analogs (e.g., [L-Msa7,D-Trp8]-SRIF) show rigid β-sheets with defined NOE signals. Computational modeling (CNS software) refines these structures, revealing that Msa substitutions shift conformational equilibria toward SSTR2-selective poses .

Q. What strategies enhance SSTR2 selectivity in analogs without compromising serum stability?

Introducing L-Msa7 or L-Tmp11 (3,4,5-trimethoxyphenylalanine) rigidifies the β-turn region, favoring SSTR2 binding. These substitutions reduce conformational entropy, as shown by reduced Lys9 γ-proton chemical shifts. Serum stability assays (e.g., human serum incubation) correlate rigidity with extended half-lives (e.g., [L-Tmp11,D-Trp8]-SRIF: 41 hours vs. 12 hours for SRIF). Balancing aromatic bulk and hydrophobicity is critical to avoid unstructured conformations .

Q. How do contradictory receptor binding data inform hypotheses about conformational dynamics?

Discrepancies in Ki values (e.g., variable SSTR2 affinity in Msa analogs) suggest dynamic equilibria between active/inactive states. For example, [L-Msa6,D-Trp8]-SRIF exhibits high SSTR3/5 affinity but lower SSTR2 binding due to competing aromatic clusters. Mutagenesis and hydrogen-deuterium exchange (HDX) studies can map transient interactions, while molecular dynamics simulations predict dominant conformers under physiological conditions .

Methodological Notes

  • Data Interpretation : Use computational tools (e.g., CNS, AMBER) to reconcile NMR-derived distance constraints with crystallographic SSTR2 complexes.
  • Experimental Design : Prioritize analogs with defined NOE patterns (e.g., [L-Msa7,D-Trp8]-SRIF) for high-resolution structural studies.
  • Contradiction Resolution : Cross-validate binding assays with conformational analysis (e.g., circular dichroism) to distinguish intrinsic affinity from stability effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.